5-Ethyloctahydro-5,8-methanoindolizine
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Overview
Description
5-Ethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its significant biological and pharmacological properties. The structure of this compound includes a fused bicyclic system with a nitrogen atom, making it an interesting subject for chemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyloctahydro-5,8-methanoindolizine can be achieved through various methods, including cyclocondensation, cycloaddition, and cycloisomerization reactions. One common approach involves the reaction of 2-pyridylacetate with benzophenones in the presence of iodine as a catalyst, followed by aldol condensation . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Ethyloctahydro-5,8-methanoindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound with a similar bicyclic structure.
5-Methylindolizine: A derivative with a methyl group instead of an ethyl group.
5-Phenylindolizine: A derivative with a phenyl group attached to the indolizine core.
Uniqueness
5-Ethyloctahydro-5,8-methanoindolizine is unique due to its specific ethyl substitution and the presence of the methano bridge, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
1-ethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-2-11-6-5-9(8-11)10-4-3-7-12(10)11/h9-10H,2-8H2,1H3 |
InChI Key |
CAPNMZXAMQVOIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC(C1)C3N2CCC3 |
Origin of Product |
United States |
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